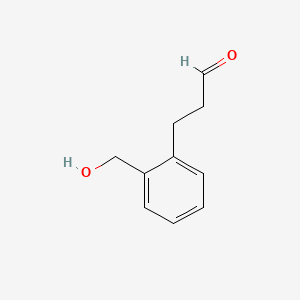

Benzenepropanal, 2-(hydroxymethyl)-

Description

BenchChem offers high-quality Benzenepropanal, 2-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanal, 2-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(hydroxymethyl)phenyl]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5,7,12H,3,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXJFWKTQWIKTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Structural Attributes and Reactivity Implications

Benzenepropanal, 2-(hydroxymethyl)-, also known by its systematic IUPAC name 3-[2-(hydroxymethyl)phenyl]propanal, possesses a molecular weight of 164.20 g/mol . The core of the molecule is a benzene (B151609) ring substituted at the 1 and 2 positions. A propanal group (-CH₂CH₂CHO) is attached to one carbon of the benzene ring, while a hydroxymethyl group (-CH₂OH) is attached to the adjacent carbon.

The reactivity of this compound is dictated by the interplay of its three key functional components: the aromatic ring, the aldehyde group, and the hydroxyl group.

Aldehyde Group: The aldehyde is a versatile functional group susceptible to a wide range of nucleophilic additions and oxidations. It can be readily converted to a carboxylic acid, an alcohol (via reduction), or an imine, and can participate in various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions.

Hydroxymethyl Group: The primary alcohol is also reactive, capable of being oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution reactions. It can also undergo esterification and etherification.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing alkyl side chains.

The proximity of the aldehyde and hydroxymethyl groups on the aromatic ring can lead to intramolecular reactions, potentially forming cyclic structures such as lactols or lactones under appropriate conditions.

Interactive Data Table: Physicochemical Properties of Benzenepropanal, 2-(hydroxymethyl)-

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 3-[2-(hydroxymethyl)phenyl]propanal |

| CAS Number | 14807-26-2 |

| Canonical SMILES | C1=CC=C(C(=C1)CCC=O)CO |

Significance As a Synthetic Intermediate and Chiral Building Block in Advanced Organic Synthesis

While specific, documented applications of Benzenepropanal, 2-(hydroxymethyl)- as a synthetic intermediate are not abundant in the current body of scientific literature, its structure suggests significant potential. The presence of two distinct and reactive functional groups makes it a valuable precursor for the synthesis of more complex molecules.

The aldehyde and hydroxyl groups can be selectively manipulated to build intricate molecular architectures. For instance, the aldehyde could be used as a handle to introduce a new stereocenter via asymmetric synthesis, while the hydroxyl group could be used to attach the molecule to a solid support or another molecular fragment.

A key area of potential lies in its use as a chiral building block. The carbon atom of the propanal chain alpha to the aldehyde group (C2) is not chiral in the parent molecule. However, reactions at the aldehyde or the benzylic position could readily create a chiral center. If the synthesis of Benzenepropanal, 2-(hydroxymethyl)- itself could be achieved in an enantioselective manner, it would provide a valuable chiral synthon for the construction of enantiomerically pure pharmaceuticals and other biologically active compounds.

The general importance of chiral building blocks in modern organic synthesis is well-established, as they allow for the efficient and stereocontrolled synthesis of complex target molecules. chemspider.comnih.gov While direct evidence for the use of Benzenepropanal, 2-(hydroxymethyl)- in this capacity is limited, the principles of asymmetric synthesis suggest it is a promising candidate for such applications. nih.govresearchgate.netlookchem.comwikipedia.org

Computational Chemistry Approaches for Benzenepropanal, 2 Hydroxymethyl Research

Electronic Structure and Molecular Property Analysis

Understanding the electronic structure of Benzenepropanal, 2-(hydroxymethyl)- is fundamental to predicting its chemical behavior. Computational methods allow for a detailed analysis of its ground state properties and intramolecular interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. researchgate.net For Benzenepropanal, 2-(hydroxymethyl)-, DFT calculations can be employed to determine a variety of ground state properties.

DFT calculations involve the use of functionals that approximate the exchange-correlation energy, a key component of the total electronic energy. By solving the Kohn-Sham equations, one can obtain the optimized molecular geometry, vibrational frequencies, and electronic properties. researchgate.net For instance, the calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model. nih.gov

Key Ground State Properties from DFT:

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Energy: The total energy of the molecule in its ground electronic state.

Thermodynamic Properties: Enthalpy, entropy, and Gibbs free energy can be calculated, which are crucial for predicting reaction spontaneity. nextmol.commdpi.com

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

An illustrative data table for the kind of information that would be generated from DFT calculations on Benzenepropanal, 2-(hydroxymethyl)- is shown below. Please note that these are representative values and not from actual calculations on this specific molecule.

| Property | Representative Value |

| Total Electronic Energy | -X.XXXX Hartrees |

| HOMO Energy | -Y.YY eV |

| LUMO Energy | -Z.ZZ eV |

| HOMO-LUMO Gap | A.AA eV |

| Dipole Moment | B.BB Debye |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions. aps.orguni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. aps.orguni-muenchen.de For Benzenepropanal, 2-(hydroxymethyl)-, NBO analysis can elucidate the nature of its chemical bonds and the extent of electron delocalization.

The core of NBO analysis lies in the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. scirp.org A higher E(2) value indicates a stronger interaction. scirp.org

Insights from NBO Analysis:

Hybridization: Determines the hybridization of atomic orbitals in forming chemical bonds.

Natural Atomic Charges: Provides a more chemically intuitive picture of the charge distribution compared to other methods like Mulliken population analysis. aps.org

Bonding Analysis: Characterizes the nature of chemical bonds (e.g., sigma, pi) and their polarity.

Hyperconjugation: Quantifies the stabilizing effects of electron delocalization from filled bonding orbitals to empty antibonding orbitals. youtube.com

A hypothetical NBO analysis for a key interaction in Benzenepropanal, 2-(hydroxymethyl)-, such as the interaction between a lone pair on the oxygen atom and an adjacent antibonding orbital, would be presented in a table like the one below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | σ* (C-C) | ~2.5 |

| σ (C-H) | π* (C=C) | ~1.8 |

Reaction Mechanism Simulation and Prediction

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

A potential energy surface (PES) is a mathematical landscape that connects the energy of a molecular system with its geometry. scirp.org By exploring the PES, chemists can identify stable molecules (minima) and the transition states that connect them. scirp.org For a reaction involving Benzenepropanal, 2-(hydroxymethyl)-, computational methods can be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.

The geometry of the transition state provides crucial information about the mechanism of the reaction. Vibrational frequency calculations are performed on the transition state structure to confirm that it is a true saddle point, characterized by having exactly one imaginary frequency. researchgate.net

Transition State Theory (TST) provides a framework for calculating the rate constant of a chemical reaction. scirp.org The theory assumes that there is a quasi-equilibrium between the reactants and the transition state. The rate constant is then related to the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants.

By calculating ΔG‡ using computational methods, the rate constant for a reaction involving Benzenepropanal, 2-(hydroxymethyl)- can be predicted. This allows for a quantitative understanding of the reaction kinetics.

While the methods described above focus on static structures, Molecular Dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecular system. wisc.eduresearchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory that describes how the positions and velocities of the atoms evolve. researchgate.net

For Benzenepropanal, 2-(hydroxymethyl)-, MD simulations can be used to:

Study Conformational Changes: Explore the different conformations of the molecule and the transitions between them.

Simulate Solvation: Investigate the interactions between the molecule and solvent molecules, providing insights into its behavior in solution.

Understand Dynamic Processes: Observe how the molecule behaves at finite temperatures, including vibrations and rotations. wisc.edu

Theoretical Investigations of Stereochemical Features and Conformational Dynamics

The three-dimensional structure and flexibility of Benzenepropanal, 2-(hydroxymethyl)- are crucial determinants of its chemical and biological activity. Theoretical methods are indispensable for exploring its stereochemical features and conformational landscape.

The presence of a chiral center at the C2 position of the propanal chain means that Benzenepropanal, 2-(hydroxymethyl)- exists as a pair of enantiomers. Understanding the stereochemistry is fundamental, as enantiomers can exhibit different biological activities and sensory properties.

Theoretical investigations would begin with a conformational search to identify the most stable conformers. This is often achieved using molecular mechanics force fields, followed by higher-level quantum mechanical calculations to refine the geometries and relative energies of the most stable conformers. The s-cis and s-trans conformations, referring to the arrangement of substituents around a single bond, are of particular interest, as they can dictate reactivity wikipedia.org. For aldehydes, the conformation around the C-C bond adjacent to the carbonyl group is a key factor in its reactivity testbook.com.

The study of chiral aldehydes has shown that specific conformations can be favored to enable certain chemical reactions, and this principle would apply to Benzenepropanal, 2-(hydroxymethyl)- acs.org. The interplay between the aromatic ring and the chiral center would be a key area of investigation.

A hypothetical energy profile of the key dihedral angles would be generated to understand the energy barriers between different conformations. An illustrative example of such data is presented in Table 1.

Table 1: Hypothetical Relative Energies of Key Conformers of Benzenepropanal, 2-(hydroxymethyl)-

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| 1 | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.8 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

In Silico Screening and Rational Molecular Design

In silico methods offer a rapid and cost-effective approach to screen for potential applications of Benzenepropanal, 2-(hydroxymethyl)- and to design new molecules with enhanced properties.

Given its structure, this compound could be a candidate as a fragrance ingredient or a building block in medicinal chemistry. Virtual screening techniques can be employed to predict its interaction with biological targets such as olfactory receptors or enzymes. researchgate.netqima-lifesciences.com These methods can be broadly categorized into ligand-based and structure-based approaches. qima-lifesciences.com

In a ligand-based approach, the known properties of structurally similar molecules are used to infer the properties of Benzenepropanal, 2-(hydroxymethyl)-. This is particularly useful when the three-dimensional structure of the biological target is unknown. qima-lifesciences.com For instance, if similar aromatic aldehydes are known to have a floral scent, this compound might be predicted to have similar characteristics.

Structure-based virtual screening, on the other hand, relies on the known three-dimensional structure of a target protein. researchgate.net Molecular docking simulations would be performed to predict the binding mode and affinity of Benzenepropanal, 2-(hydroxymethyl)- to the active site of a receptor. This would be invaluable for identifying potential biological activities or for understanding its sensory profile. These in silico approaches help prioritize molecules for synthesis and experimental testing, thereby accelerating the discovery process. synsilico.comtiogaresearch.com

Machine learning (ML) has emerged as a transformative tool in chemistry, capable of predicting a wide range of molecular properties with high accuracy. mit.edu For Benzenepropanal, 2-(hydroxymethyl)-, ML models could be trained on large datasets of known molecules to predict properties such as boiling point, melting point, vapor pressure, and even its degree of aromaticity. acs.orgjoshuaberkowitz.us

The process involves representing the molecular structure as a set of numerical descriptors, or "fingerprints," which are then used as input for the ML algorithm. arxiv.org These models can capture complex, non-linear relationships between the structure and its properties. arxiv.org Recently developed tools like ChemXploreML provide user-friendly interfaces for chemists to apply these advanced techniques without extensive programming knowledge. mit.edujoshuaberkowitz.usresearchgate.net

For rational molecular design, ML models can be used in a generative capacity. By learning the underlying patterns in chemical space, these models can propose new molecular structures based on Benzenepropanal, 2-(hydroxymethyl)- that are optimized for a specific property, such as enhanced binding to a particular receptor or a more desirable scent profile. An example of predicted properties for Benzenepropanal, 2-(hydroxymethyl)- using hypothetical ML models is shown in Table 2.

Table 2: Hypothetical Machine Learning-Predicted Properties of Benzenepropanal, 2-(hydroxymethyl)-

| Property | Predicted Value | Confidence Score |

| Boiling Point (°C) | 285.4 | 0.92 |

| Melting Point (°C) | 55.8 | 0.88 |

| LogP | 2.1 | 0.95 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

The way Benzenepropanal, 2-(hydroxymethyl)- interacts with itself and with other molecules is governed by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-stacking. Quantum chemical calculations are essential for a detailed understanding of these interactions. numberanalytics.com

The presence of a hydroxyl group and a carbonyl group in Benzenepropanal, 2-(hydroxymethyl)- suggests that hydrogen bonding will play a significant role in its properties. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the geometry and strength of these hydrogen bonds. nih.govsemanticscholar.org

To gain deeper insight into the nature of these intermolecular forces, more advanced techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be employed. nih.gov SAPT decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a precise characterization of the forces driving the interaction between Benzenepropanal, 2-(hydroxymethyl)- and another molecule. nih.gov Such calculations are crucial for understanding its solubility, crystal packing, and binding to biological targets. researchgate.nethelsinki.fi

An illustrative breakdown of the interaction energy between two molecules of Benzenepropanal, 2-(hydroxymethyl)- as calculated by SAPT is provided in Table 3.

Table 3: Hypothetical SAPT Decomposition of Interaction Energy for a Benzenepropanal, 2-(hydroxymethyl)- Dimer (kcal/mol)

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -4.5 |

| Exchange | 6.2 |

| Induction | -1.8 |

| Dispersion | -3.9 |

| Total Interaction Energy | -4.0 |

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Advanced Spectroscopic and Analytical Characterization Methodologies

Structural Elucidation Techniques

Specific NMR and X-ray diffraction data for Benzenepropanal, 2-(hydroxymethyl)- are not available in the surveyed scientific literature.

Chromatographic Separation and Quantification

Detailed methods for the HPLC-based enantiomeric separation or GC-MS analysis of Benzenepropanal, 2-(hydroxymethyl)- could not be found.

Specialized Spectroscopic Investigations

No records of specialized spectroscopic studies on this specific compound were identified.

Time-Resolved Resonance Raman (TR3) Spectroscopy for Reactive Intermediates

Time-Resolved Resonance Raman (TR3) spectroscopy is a powerful technique for studying the fleeting structures of reactive intermediates generated during chemical reactions, particularly those initiated by light. researchgate.netfrontiersin.org This method combines the structural specificity of Raman spectroscopy with the sensitivity of resonance enhancement and the fast time resolution of pulsed lasers. researchgate.nethoriba.com For a molecule like Benzenepropanal, 2-(hydroxymethyl)-, photochemical excitation could lead to several reactive intermediates, such as ketyl radicals or triplet states, arising from the aromatic aldehyde moiety.

The core principle of TR3 involves a "pump-probe" setup. An initial laser pulse (the pump) excites the parent molecule, initiating a photochemical process and creating a population of short-lived intermediates. A second, delayed laser pulse (the probe) is tuned to an electronic absorption band of a specific intermediate. researchgate.net This "on-resonance" condition dramatically enhances the Raman scattering from the intermediate, allowing its vibrational spectrum to be recorded with high sensitivity and selectivity, effectively filtering out signals from the parent compound or solvent. horiba.com

By varying the time delay between the pump and probe pulses, from picoseconds to microseconds, the formation and decay kinetics of different intermediates can be tracked. researchgate.net While direct TR3 studies on Benzenepropanal, 2-(hydroxymethyl)- are not prominent in the literature, analysis of similar aromatic carbonyls demonstrates the utility of this technique. For instance, in related systems, TR3 has been used to identify the characteristic C=O stretching frequency of the triplet-state carbonyl group and the vibrational modes of resulting radical anions or ketyl radicals. researchgate.net These spectral fingerprints provide direct structural information, such as changes in bond order and geometry, upon electronic excitation. The development of TR3, supported by advancements in pulsed tunable lasers and sensitive multichannel detectors, has made it a mature technique for visualizing the molecular snapshots of transient species in solution. researchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Thermal Degradation Product Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a robust analytical method for investigating the thermal decomposition of non-volatile materials. pnnl.gov The technique involves the rapid heating of a sample in an inert atmosphere to a specific high temperature, causing it to break down into smaller, volatile fragments (pyrolysates). unibo.itresearchgate.net These fragments are then immediately separated by a gas chromatograph and identified by a mass spectrometer. The resulting pyrogram provides a unique fingerprint of the original molecule, revealing key information about its structural components and thermal stability. unibo.it

For a compound like Benzenepropanal, 2-(hydroxymethyl)-, Py-GC/MS analysis would elucidate its thermal degradation pathways. The pyrolysis process breaks the weakest chemical bonds first, and the nature of the resulting fragments reflects the original molecular structure. unibo.it Given its structure, the initial decomposition is likely to involve the side chains attached to the benzene (B151609) ring.

The analysis of lignins and other complex phenolic compounds by Py-GC/MS provides a model for predicting the degradation products of Benzenepropanal, 2-(hydroxymethyl)-. core.ac.uk Lignin, a polymer built from substituted cinnamyl alcohols, yields characteristic phenolic compounds upon pyrolysis. core.ac.uk Similarly, the pyrolysis of Benzenepropanal, 2-(hydroxymethyl)- at controlled temperatures (e.g., 500-900°C) would be expected to produce a range of smaller aromatic and aliphatic compounds. chromatographyonline.comresearchgate.net

Table 1: Predicted Thermal Degradation Products of Benzenepropanal, 2-(hydroxymethyl)- via Py-GC/MS

| Predicted Product Name | Chemical Structure | Likely Origin |

| Toluene (B28343) | C₆H₅CH₃ | Cleavage of the propanal side chain |

| Styrene (B11656) | C₆H₅CH=CH₂ | Fragmentation and rearrangement of the side chain |

| Benzaldehyde | C₆H₅CHO | Cleavage of the C-C bond beta to the ring |

| Phenol (B47542) | C₆H₅OH | Degradation and rearrangement of the aromatic core |

| Benzene | C₆H₆ | Complete loss of side chains |

| Various Alkylphenols | CH₃C₆H₄OH | Fragmentation with retention of some side-chain carbons |

This table is predictive, based on the known thermal degradation patterns of structurally related aromatic compounds.

The precise distribution of these products would depend on the pyrolysis temperature and conditions. chromatographyonline.comresearchgate.net For example, at lower temperatures, larger fragments retaining more of the original structure might be observed, while higher temperatures would favor the formation of more stable, smaller aromatic compounds like benzene and toluene. researchgate.net This analytical approach is crucial for understanding the thermal stability and potential transformation products of the compound in high-temperature environments. nih.gov

High-Throughput Screening in Analytical Characterization

High-Throughput Screening (HTS) encompasses a set of automated methods designed to rapidly test and analyze vast numbers of chemical compounds. numberanalytics.comyoutube.com While widely known for its role in drug discovery, HTS is also a critical tool for the analytical characterization of large compound libraries. nih.govnih.gov The creation of these libraries, often through combinatorial and parallel synthesis, necessitates equally fast and efficient analytical techniques to ensure the quality, purity, and identity of each compound. acs.orgresearchgate.net

For a compound like Benzenepropanal, 2-(hydroxymethyl)-, if it were part of a larger chemical library, HTS analytical methods would be employed for several key characterization steps. These include:

Purity Assessment: Automated liquid chromatography-mass spectrometry (LC-MS) systems can rapidly analyze hundreds to thousands of samples per day to determine the purity of each compound in a library. researchgate.net

Identity Confirmation: High-throughput mass spectrometry provides quick confirmation of the molecular weight of synthesized compounds, verifying that the correct product was formed. nih.gov

Quantification: Automated systems can prepare samples for analysis and determine the concentration of compounds in solution, which is essential for subsequent biological screening.

The primary advantage of HTS in an analytical context is the massive increase in efficiency and throughput. numberanalytics.com By integrating robotics, miniaturization, and sophisticated data processing software, researchers can characterize entire libraries of thousands of compounds in a matter of days. youtube.comacs.org This process facilitates the early identification and removal of unsuitable compounds from a screening collection, saving time and resources. nih.gov Companies that maintain large screening collections rely on rigorous quality control, often using techniques like NMR and LC-MS, to ensure a purity of over 90% for their compounds. lifechemicals.com The analysis of these large datasets helps in understanding the physicochemical property landscape of the library and informs future compound acquisition and synthesis strategies. nih.gov

Retrosynthetic Analysis and Strategic Synthetic Route Design

Principles of Retrosynthetic Analysis Applied to Complex Targets Incorporating Benzenepropanal, 2-(hydroxymethyl)- Moieties

The application of retrosynthetic analysis to molecules containing the Benzenepropanal, 2-(hydroxymethyl)- moiety requires careful consideration of the relationship between the functional groups and the aromatic ring. numberanalytics.com The presence of both an aldehyde and a primary alcohol on the same substituted benzene (B151609) ring presents unique challenges and opportunities for synthetic planning. nih.govnih.gov

A primary disconnection strategy for Benzenepropanal, 2-(hydroxymethyl)- involves breaking the C-C bond between the aromatic ring and the propanal side chain. This is a common and effective strategy for simplifying aromatic compounds. amazonaws.comslideshare.net This disconnection reveals a substituted benzyl (B1604629) synthon and a three-carbon synthon. The choice of disconnection should be guided by the reliability of the corresponding forward reaction. amazonaws.comarxiv.org

Another key disconnection involves the C-X bond, where X is a heteroatom. ic.ac.uk In the context of the hydroxymethyl group, this could involve disconnecting the C-O bond, leading back to a benzyl halide and a hydroxide (B78521) equivalent. ic.ac.uk For the propanal group, a C-C disconnection adjacent to the carbonyl group is a standard approach, often leading to an aldol-type condensation in the forward synthesis. ic.ac.uk

The strategic implementation of these disconnections requires an evaluation of the directing effects of the substituents on the benzene ring. e-bookshelf.de The order in which the functional groups are introduced in the forward synthesis is critical to achieving the desired ortho-substitution pattern. For instance, it may be more strategic to introduce a group that can be later converted to the hydroxymethyl or propanal moiety, rather than attempting to introduce them directly. amazonaws.com

Table 1: Disconnection Strategies for Benzenepropanal, 2-(hydroxymethyl)-

| Disconnection Type | Bond Broken | Resulting Synthons | Corresponding Forward Reaction |

| C-C Bond Disconnection | Between aromatic ring and propanal chain | Substituted benzyl synthon and propanal synthon | Friedel-Crafts acylation/alkylation followed by further modification |

| C-X Bond Disconnection | C-O bond of the hydroxymethyl group | Benzyl cation synthon and hydroxide anion synthon | Nucleophilic substitution of a benzyl halide |

| Two-Group Disconnection | C-C bond of the propanal side chain | Enolate synthon and an electrophilic carbonyl synthon | Aldol (B89426) condensation |

Functional group interconversions (FGIs) are crucial for optimizing a synthetic pathway by converting one functional group into another to facilitate a desired disconnection or to improve reaction efficiency. amazonaws.comlkouniv.ac.insolubilityofthings.com In the synthesis of Benzenepropanal, 2-(hydroxymethyl)-, several FGIs can be envisioned.

For example, the propanal group can be derived from the oxidation of a corresponding primary alcohol, which in turn could be introduced via various methods. solubilityofthings.comfiveable.me Conversely, the hydroxymethyl group can be obtained by the reduction of a carboxylic acid or an aldehyde. solubilityofthings.comfiveable.me A strategic FGI might involve starting with a simpler functional group on the aromatic ring, such as a methyl group, which can then be elaborated into the desired propanal and hydroxymethyl substituents. amazonaws.com For instance, a methyl group can be oxidized to a carboxylic acid, which can then be reduced to the primary alcohol of the hydroxymethyl group. solubilityofthings.com The propanal side chain could be constructed from a different starting material and attached to the ring via a coupling reaction.

Table 2: Key Functional Group Interconversions (FGIs)

| Initial Functional Group | Target Functional Group | Reagents and Conditions |

| Primary Alcohol (R-CH₂OH) | Aldehyde (R-CHO) | Pyridinium (B92312) chlorochromate (PCC), Swern oxidation fiveable.meimperial.ac.uk |

| Aldehyde (R-CHO) | Primary Alcohol (R-CH₂OH) | Sodium borohydride (B1222165) (NaBH₄), Lithium aluminum hydride (LiAlH₄) solubilityofthings.com |

| Carboxylic Acid (R-COOH) | Primary Alcohol (R-CH₂OH) | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) |

| Methyl Group (-CH₃) | Carboxylic Acid (-COOH) | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) |

| Nitro Group (-NO₂) | Amino Group (-NH₂) | H₂, Pd/C; Sn, HCl |

A synthon is a conceptual fragment, usually an ion, that results from a disconnection and does not necessarily exist in reality. deanfrancispress.comethz.ch For each synthon, a corresponding synthetic equivalent, which is a real chemical reagent, must be identified to carry out the desired transformation in the forward synthesis. deanfrancispress.comethz.ch

In the retrosynthesis of Benzenepropanal, 2-(hydroxymethyl)-, a key disconnection of the C-C bond between the benzene ring and the propanal side chain could generate a "2-(hydroxymethyl)benzyl" cation synthon and a propanal anion synthon. The synthetic equivalent for the benzyl cation could be 2-(hydroxymethyl)benzyl bromide. The propanal anion synthon's synthetic equivalent could be an enolate generated from propanal or a related derivative. ic.ac.uk

Alternatively, disconnection of the C-C bond within the propanal side chain, specifically between the alpha and beta carbons, suggests an aldol-type reaction. This would lead to a 2-(hydroxymethyl)benzaldehyde (B1295816) synthon and an ethyl anion synthon. The synthetic equivalent for the ethyl anion would be an ethyl Grignard reagent or ethyl lithium. ic.ac.uk

Table 3: Synthons and Synthetic Equivalents

| Synthon | Type | Synthetic Equivalent |

| 2-(hydroxymethyl)benzyl cation | Electrophile | 2-(hydroxymethyl)benzyl halide (e.g., bromide) |

| Propanal anion (enolate) | Nucleophile | Propanal treated with a base (e.g., LDA) |

| 2-(hydroxymethyl)benzaldehyde | Electrophile | 2-(hydroxymethyl)benzaldehyde |

| Ethyl anion | Nucleophile | Ethylmagnesium bromide (Grignard reagent) |

Computational Approaches to Computer-Assisted Synthetic Planning

The complexity of retrosynthetic analysis for intricate molecules has spurred the development of computer-assisted synthesis planning (CASP) tools. These programs utilize algorithms and machine learning to navigate the vast landscape of possible synthetic routes. ucla.eduarxiv.org

Deep learning models, particularly those based on neural networks, have revolutionized retrosynthesis prediction. mdpi.comarxiv.orgnih.gov These models are trained on vast databases of known chemical reactions and can predict plausible disconnections and synthetic precursors for a given target molecule. arxiv.orgarxiv.orgresearchgate.net

Models like the Molecular Transformer and Chemformer, which are based on the Transformer architecture, treat retrosynthesis as a sequence-to-sequence translation problem, converting the SMILES string of a product into the SMILES strings of its reactants. mdpi.compreprints.org These template-free models have the advantage of being able to propose novel disconnections not present in their training data. mdpi.com Other approaches, such as graph-based models, represent molecules as graphs and learn the chemical transformations at the atomic level. arxiv.org

For a molecule like Benzenepropanal, 2-(hydroxymethyl)-, a deep learning model could analyze the structure and suggest various disconnection strategies based on learned chemical patterns. It might prioritize disconnections that are known to be high-yielding or that lead to readily available starting materials. researchgate.net

Decision tree algorithms offer a more systematic and rule-based approach to retrosynthetic analysis. nsf.gov These algorithms break down the complex problem of synthesis design into a series of simpler decisions based on the functional groups present in the target molecule. nsf.gov A decision tree for retrosynthesis guides the user through a flowchart of questions about the molecule's structure, leading to the identification of key bond disconnections and appropriate synthetic strategies. nsf.govresearchgate.net

For Benzenepropanal, 2-(hydroxymethyl)-, a decision tree would first identify the primary functional groups: an aldehyde, a primary alcohol, and a substituted aromatic ring. nsf.gov It would then pose questions about the relative positions of these groups to suggest the most logical disconnection. For example, the presence of 1,2-disubstitution on the benzene ring might trigger a set of rules related to ortho-directing group strategies. The algorithm would proceed by suggesting further disconnections for the resulting precursors until simple, attainable starting materials are reached. researchgate.net This systematic approach can be particularly valuable for chemists in structuring their synthetic plan and ensuring that all logical possibilities are considered. nsf.gov

Development of Efficient Synthetic Routes for Complex Molecules Utilizing Benzenepropanal, 2-(hydroxymethyl)- as a Key Precursor

The strategic value of Benzenepropanal, 2-(hydroxymethyl)- in synthetic chemistry is rooted in its dual reactivity. The molecule possesses both an aldehyde and a primary alcohol, ortho-disposed on a benzene ring and separated by a three-carbon chain. This unique arrangement allows for a variety of selective transformations and tandem reactions, making it an attractive starting point for the synthesis of diverse and complex target molecules.

A hypothetical retrosynthetic analysis of a complex polycyclic natural product, for instance, could envision Benzenepropanal, 2-(hydroxymethyl)- as a key fragment. The aldehyde functionality could serve as a handle for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, or Grignard additions. Simultaneously, the hydroxymethyl group could be employed for etherification, esterification, or as a directing group in subsequent aromatic substitutions.

Table 1: Potential Synthetic Transformations of Benzenepropanal, 2-(hydroxymethyl)-

| Functional Group | Potential Reaction | Resulting Structure |

| Aldehyde | Wittig Reaction | Extended unsaturated chain |

| Aldehyde | Reductive Amination | Amine functionality |

| Aldehyde | Aldol Condensation | β-hydroxy ketone |

| Hydroxymethyl | Oxidation | Carboxylic acid |

| Hydroxymethyl | Etherification | Ether linkage |

| Hydroxymethyl | Mitsunobu Reaction | Inverted stereocenter or C-N bond |

| Aromatic Ring | Friedel-Crafts Acylation | Introduction of a ketone |

| Aromatic Ring | Nitration | Introduction of a nitro group |

The strategic design of a synthetic route would likely involve the protection of one of the functional groups while the other is being manipulated, followed by deprotection and subsequent reaction. For example, the hydroxymethyl group could be protected as a silyl (B83357) ether, allowing for selective chemistry to be performed on the aldehyde.

Table 2: Hypothetical Synthetic Sequence Utilizing Benzenepropanal, 2-(hydroxymethyl)-

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Protection of alcohol | TBDMSCl, Imidazole | 2-((tert-Butyldimethylsilyloxy)methyl)benzenepropanal |

| 2 | Aldol addition | LDA, Acetone (B3395972) | 4-Hydroxy-4-methyl-1-(2-((tert-butyldimethylsilyloxy)methyl)phenyl)pentan-2-one |

| 3 | Deprotection | TBAF | 1-(2-(Hydroxymethyl)phenyl)-4-hydroxy-4-methylpentan-2-one |

| 4 | Intramolecular cyclization | Acid catalyst | Dihydronaphthalene derivative |

This hypothetical sequence illustrates how the judicious use of protecting groups and the inherent reactivity of Benzenepropanal, 2-(hydroxymethyl)- could lead to the rapid assembly of a complex carbocyclic core. The development of such routes would be instrumental in accessing novel chemical space and enabling the synthesis of biologically active compounds that would otherwise be difficult to obtain. Further research into the synthetic applications of this promising precursor is warranted to fully unlock its potential in the field of organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing "Benzenepropanal, 2-(hydroxymethyl)-" with high purity?

- Methodological Answer : The synthesis can be approached via aldol condensation or Friedel-Crafts acylation, followed by reduction of the carbonyl group. Purification techniques such as column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC are critical to achieve ≥98% purity, as demonstrated in analogous aldehyde synthesis (e.g., 2-methyl-3-phenylpropanal in ). Monitoring reaction progress with TLC and confirming purity via GC-MS or NMR is recommended .

Q. How can spectroscopic techniques be used to characterize the structure of "Benzenepropanal, 2-(hydroxymethyl)-"?

- Methodological Answer :

- NMR : H and C NMR can confirm the aldehyde proton (δ 9.5–10.5 ppm) and hydroxymethyl group (δ 3.5–4.5 ppm). Compare with NIST spectral libraries for benzenemethanol derivatives ( ).

- IR : Stretching vibrations for -CHO (~1720 cm) and -OH (~3400 cm) should be observed.

- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (e.g., CHO) and fragmentation patterns .

Q. What are the key stability considerations for storing "Benzenepropanal, 2-(hydroxymethyl)-" in laboratory settings?

- Methodological Answer : The compound’s aldehyde group is prone to oxidation. Store under inert atmosphere (N or Ar) at –20°C in amber vials. Monitor degradation via periodic NMR analysis. Thermodynamic data from NIST (e.g., reaction enthalpy for analogous benzaldehyde derivatives) can inform stability predictions ( ) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of "Benzenepropanal, 2-(hydroxymethyl)-"?

- Methodological Answer : Use molecular docking (AutoDock Vina) and density functional theory (DFT) to simulate interactions with cytochrome P450 enzymes. PubChem’s structural data (e.g., InChIKey and SMILES strings) can parameterize the compound for software like Schrödinger Suite. Compare with experimental metabolite identification via LC-MS/MS in hepatocyte assays, as shown in for related metabolites .

Q. What experimental strategies resolve contradictions in toxicity data for "Benzenepropanal, 2-(hydroxymethyl)-"?

- Methodological Answer : Discrepancies may arise from cell line specificity (e.g., HepG2 vs. primary hepatocytes) or assay conditions. Validate findings using:

- In vitro toxicity panels : Measure IC in multiple cell lines.

- Mechanistic studies : Assess reactive oxygen species (ROS) generation and mitochondrial membrane potential via flow cytometry.

- Cross-species comparisons : Use microsomal fractions from human, rat, and mouse liver to identify species-dependent metabolism () .

Q. How does stereochemistry influence the biological activity of "Benzenepropanal, 2-(hydroxymethyl)-" derivatives?

- Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., Sharpless epoxidation) and evaluate activity in receptor-binding assays (e.g., GPCRs). Compare with (R)-2-benzyl-3-hydroxypropanoic acid (), where stereochemistry modulates enzyme inhibition. Circular dichroism (CD) and X-ray crystallography can confirm configurations .

Q. What advanced analytical methods quantify trace impurities in "Benzenepropanal, 2-(hydroxymethyl)-" samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.